- A planar conformation and the hydroxyl groups in the B and C rings play a pivotal role in the antioxidant capacity of quercetin and quercetin derivatives, Molecules, 2011, 16, 9636-9650
Cas no 90-19-7 (7-O-Methyl Quercetin)
7-O-Methyl Quercetin structure
Product Name:7-O-Methyl Quercetin
CAS 번호:90-19-7
MF:C16H12O7
메가와트:316.262285232544
MDL:MFCD00016931
CID:34553
PubChem ID:329751568
Update Time:2025-05-19
7-O-Methyl Quercetin 화학적 및 물리적 성질
이름 및 식별자
-
- Rhamnetin
- 3,5,3',4'-Tetrahydroxy-7-methoxyflavone
- 7-O-Methyl Quercetin
- beta-Rhamnocitrin
- 2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-7-methoxychromen-4-one
- RHAMNETIN(SH)
- 7-O-Methylquercetin
- 7-Methoxyquercetin
- Quercetin 7-methyl ether
- 7-Methylquercetin
- 3,3',4',5-Tetrahydroxy-7-methoxyflavone
- C.I. 75690
- 2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-7-methoxy-4H-chromen-4-one
- .beta.-Rhamnocitrin
- NSC19802
- 2-(3,4-Dihydroxyphenyl)-3,5-dihydroxy-7-methoxy-4H-1-benzopyran-4-one
- CHEMBL312163
- Q288988
- HY-N7036
- E87178
- J8G
- KBio3_002345
- SCHEMBL555118
- Spectrum5_000464
- CCRIS 3792
- NSC-19802
- 4H-1-Benzopyran-4-one,4-dihydroxyphenyl)-3,5-dihydroxy-7-methoxy-
- 3,5,3',4'-Tetrahydroxy-7-methoxyflaone
- NCGC00178254-01
- SR-05000002269
- MFCD00016931
- KBio2_001665
- SPECTRUM310031
- RHAMNETIN [MI]
- W-100338
- SR-05000002269-2
- SpecPlus_000463
- Spectrum4_001872
- Rhamnetin - Tech grade ca 50%
- 2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-7-methoxy-chromen-4-one
- NCGC00095624-02
- UNII-71803L5F4S
- SPBio_000643
- Flavone, 3,3',4',5-tetrahydroxy-7-methoxy-
- NCGC00095624-03
- NSC 19802
- Rhamnetin, analytical standard
- CHEBI:74992
- Spectrum2_000642
- BDBM23410
- AS-78315
- EINECS 201-974-1
- LMPK12112624
- FT-0672192
- Spectrum_001185
- KBioGR_002367
- DivK1c_006559
- NCI60_001648
- BRN 0047741
- DTXSID40237979
- AKOS027320587
- BRD-K37206356-001-01-3
- KBio1_001503
- LS-69024
- BSPBio_003125
- KBioSS_001665
- CS-W014522
- 5-18-05-00495 (Beilstein Handbook Reference)
- Flavone,3',4',5-tetrahydroxy-7-methoxy-
- JGUZGNYPMHHYRK-UHFFFAOYSA-N
- SDCCGMLS-0066624.P001
- FLAVONE, 7-METHOXY-3,3',4',5-TETRAHYDROXY-
- KBio2_006801
- KBio2_004233
- CCG-38555
- 3,4',5-Tetrahydroxy-7-methoxyflavone
- 90-19-7
- 4H-1-Benzopyran-4-one, 2-(3,4-dihydroxyphenyl)-3,5-dihydroxy-7-methoxy-
- Spectrum3_001343
- NCGC00095624-01
- 71803L5F4S
- 2-(3,4-Dihydroxyphenyl)-3,5-dihydroxy-7-methoxy-4H-1-benzopyran-4-one (ACI)
- Flavone, 3,3′,4′,5-tetrahydroxy-7-methoxy- (7CI, 8CI)
- Rhamnetin (6CI)
- 3,3′,4′,5-Tetrahydroxy-7-methoxyflavone
- 3,5,3′,4′-Tetrahydroxy-7-methoxyflavone
- LY 805921
- β-Rhamnocitrin
- NS00015848
- 2-(3,4-Dihydroxyphenyl)-3,5-dihydroxy-7-methoxy-4H-1- benzopyran-4-one
- ?-Rhamnocitrin
- 3,3',4',5-Tetrahydroxy 7-methoxyflavone
- DA-51073
-
- MDL: MFCD00016931
- 인치: 1S/C16H12O7/c1-22-8-5-11(19)13-12(6-8)23-16(15(21)14(13)20)7-2-3-9(17)10(18)4-7/h2-6,17-19,21H,1H3
- InChIKey: JGUZGNYPMHHYRK-UHFFFAOYSA-N
- 미소: O=C1C2C(=CC(=CC=2O)OC)OC(C2C=C(O)C(O)=CC=2)=C1O
- BRN: 0047741
계산된 속성
- 정밀분자량: 316.05800
- 동위원소 질량: 316.058
- 동위원소 원자 수량: 0
- 수소 결합 공급체 수량: 4
- 수소 결합 수용체 수량: 7
- 중원자 수량: 23
- 회전 가능한 화학 키 수량: 2
- 복잡도: 503
- 총 키 단위 수량: 1
- 원자 구조의 중심 수량을 확정하다.: 0
- 불확정 원자 입체 중심 수량: 0
- 화학 키 입체 구조의 중심 수량을 확정하다.: 0
- 불확정 화학 키 입체 중심 수량: 0
- 표면전하: 0
- 상호 변형 이기종 수량: 183
- 소수점 매개변수 계산 참조값(XlogP): 1.9
- 토폴로지 분자 극성 표면적: 116
- 분자량: 316.26
실험적 성질
- 색과 성상: Yellow powder
- 밀도: 1.3347 (rough estimate)
- 융해점: 293-296°C (dec.)
- 비등점: 375.7°C (rough estimate)
- 플래시 포인트: 238.9°C
- 굴절률: 1.4790 (estimate)
- PSA: 120.36000
- LogP: 2.29100
- 증기압: 0.0±1.9 mmHg at 25°C
7-O-Methyl Quercetin 보안 정보
-
기호:
- 신호어:Warning
- 피해 선언: H315-H319-H335
- 경고성 성명: P261-P305+P351+P338
- 위험물 운송번호:NONH for all modes of transport
- WGK 독일:3
- 위험 범주 코드: 36/37/38
- 보안 지침: S26-S36/37
- 포카표 F사이즈:3-10
- RTECS 번호:LK8748000
-
위험물 표지:
- 저장 조건:2-8°C
- 위험 용어:R36/37/38
7-O-Methyl Quercetin 가격추가 >>
| 관련 분류 | No. | Product Name | Cas No. | 순결 | 사양 | 가격 | 업데이트 시간 | 문의 |
|---|---|---|---|---|---|---|---|---|
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 17799-1MG-F |
7-O-Methyl Quercetin |
90-19-7 | analytical standard | 1MG |
¥1075.92 | 2022-02-23 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 17799-5MG-F |
7-O-Methyl Quercetin |
90-19-7 | analytical standard | 5MG |
¥4300.81 | 2022-02-23 | |
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | PHL82644-10MG |
7-O-Methyl Quercetin |
90-19-7 | 10mg |
¥3807.25 | 2024-12-24 | ||
| TRC | M326555-5mg |
7-O-Methyl Quercetin |
90-19-7 | 5mg |
$ 170.00 | 2023-09-07 | ||
| TRC | M326555-50mg |
7-O-Methyl Quercetin |
90-19-7 | 50mg |
$ 1346.00 | 2023-09-07 | ||
| abcr | AB253919-10 mg |
Rhamnetin, 99%; . |
90-19-7 | 99% | 10 mg |
€184.00 | 2023-07-20 | |
| abcr | AB253919-20 mg |
Rhamnetin, 99%; . |
90-19-7 | 99% | 20 mg |
€313.00 | 2023-07-20 | |
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | TN1419-1 mg |
beta-Rhamnocitrin |
90-19-7 | 1mg |
¥1182.00 | 2022-04-26 | ||
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci66250-1mg |
Rhamnetin |
90-19-7 | 98% | 1mg |
¥831.00 | 2023-09-08 | |
| WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci66250-5mg |
Rhamnetin |
90-19-7 | 98% | 5mg |
¥2116.00 | 2023-09-08 |
7-O-Methyl Quercetin 합성 방법
합성 방법 1
반응 조건
1.1 Reagents: Hydrochloric acid Solvents: Acetic acid , Water ; 4 h, reflux
참조
합성 방법 2
반응 조건
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol , Tetrahydrofuran ; 12 h, 1 atm, rt
참조
- Metabolism-based synthesis, biologic evaluation and SARs analysis of O-methylated analogs of quercetin as thrombin inhibitors, European Journal of Medicinal Chemistry, 2012, 54, 210-222
합성 방법 3
반응 조건
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol , Tetrahydrofuran ; 12 h
참조
- Synthetic studies on the construction of 7-O-methylquercetin through regioselective protection and alkylation of quercetin, Chinese Chemical Letters, 2011, 22(1), 5-8
합성 방법 4
합성 방법 5
반응 조건
1.1 Catalysts: Methionine S-adenosyltransferase Solvents: Water ; 36 h, 25 °C
참조
- Optimization of rhamnetin production in Escherichia coli, Journal of Microbiology and Biotechnology, 2011, 21(8), 854-857
합성 방법 6
반응 조건
1.1 Reagents: Hydrochloric acid Solvents: Acetonitrile , Water ; 1.5 h, rt
참조
- Regioselective O-derivatization of quercetin via formation of ester intermediates. An improved synthesis of rhamnetin and development of a new mitochondriotropic derivative, Molecules, 2010, 15, 4722-4736
합성 방법 7
반응 조건
1.1 Reagents: Ampicillin Catalysts: Flavonoid 7-O-methyltransferase Solvents: Water ; 12 h, 30 °C
참조
- Regiospecific Flavonoid 7-O-Methylation with Streptomyces avermitilis O-Methyltransferase Expressed in Escherichia coli, Journal of Agricultural and Food Chemistry, 2006, 54(3), 823-828
합성 방법 8
반응 조건
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol , Tetrahydrofuran ; 25 °C
참조
- Biological Evaluation and SAR Analysis of O-Methylated Analogs of Quercetin as Inhibitors of Cancer Cell Proliferation, Drug Development Research, 2014, 75(7), 455-462
합성 방법 9
반응 조건
1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Ethanol , Tetrahydrofuran ; overnight, rt
1.2 Reagents: Acetic acid Solvents: Water ; overnight, reflux
1.2 Reagents: Acetic acid Solvents: Water ; overnight, reflux
참조
- Chemical synthesis of flavonoid conjugates, Methods in Polyphenol Analysis, 2003, 187, 187-213
합성 방법 10
반응 조건
1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Ethanol , Tetrahydrofuran ; overnight, rt
1.2 Reagents: Acetic acid Solvents: Water ; overnight, reflux
1.3 Solvents: Ethyl acetate , Water
1.2 Reagents: Acetic acid Solvents: Water ; overnight, reflux
1.3 Solvents: Ethyl acetate , Water
참조
- Hemisynthesis of all the O-monomethylated analogues of quercetin including the major metabolites, through selective protection of phenolic functions, Tetrahedron, 2002, 58(50), 10001-10009
합성 방법 11
반응 조건
1.1 Reagents: Sodium bicarbonate , Borax (B4Na2O7.10H2O) Solvents: Acetone , Water ; 30 min, 70 °C
1.2 Reagents: Sodium bicarbonate Solvents: Acetone ; 6 h, 50 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 3 - 4
1.2 Reagents: Sodium bicarbonate Solvents: Acetone ; 6 h, 50 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 3 - 4
참조
- Selective monomethylation of quercetin, Synthesis, 2010, (23), 3980-3986
합성 방법 12
합성 방법 13
반응 조건
1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 6 h, 65 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 2 h, 80 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 2 h, 80 °C
참조
- Synthesized quercetin derivatives stimulate melanogenesis in B16 melanoma cells by influencing the expression of melanin biosynthesis proteins MITF and p38 MAPK, Bioorganic & Medicinal Chemistry, 2014, 22(13), 3331-3340
합성 방법 14
합성 방법 15
7-O-Methyl Quercetin Raw materials
- 4H-1-Benzopyran-4-one,3,5-bis(acetyloxy)-2-[3,4-bis(acetyloxy)phenyl]-7-methoxy-
- 4H-1-Benzopyran-4-one, 2-(2,2-diphenyl-1,3-benzodioxol-5-yl)-5-hydroxy-7-methoxy-3-(phenylmethoxy)-
- S-Adenosyl-L-methionine
- Quercetin
- Rutin
- 3,5,7,3′,4′-Pentamethoxyflavone
- 4H-1-Benzopyran-4-one,5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-3,7-bis(phenylmethoxy)-
7-O-Methyl Quercetin Preparation Products
7-O-Methyl Quercetin 공급 업체
Hubei Cuiyuan Biotechnology Co.,Ltd
골드 회원
(CAS:90-19-7)beta-Rhamnocitrin
주문 번호:CRN0744
인벤토리 상태:in stock
재다:5mg/20mg/50mg
순결:≥98%
마지막으로 업데이트된 가격 정보:Friday, 14 March 2025 10:55
가격 ($):
Email:1197063825@qq.com
Amadis Chemical Company Limited
골드 회원
(CAS:90-19-7)7-O-Methyl Quercetin
주문 번호:A1211664
인벤토리 상태:in Stock
재다:10mg/25mg/50mg
순결:99%
마지막으로 업데이트된 가격 정보:Friday, 30 August 2024 03:57
가격 ($):183.0/397.0/675.0
Email:sales@amadischem.com
7-O-Methyl Quercetin 관련 문헌
-
Goonay Yousefalizadeh,Shideh Ahmadi,Nicholas J. Mosey,Kevin G. Stamplecoskie Nanoscale, 2021,13, 242-252
-
Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
-
J. Xu,T. J. Carrocci,A. A. Hoskins Chem. Commun., 2016,52, 549-552
-
Fereshteh Bayat Environ. Sci.: Nano, 2021,8, 367-389
-
Chung-Sung Yang,Mong-Shian Shih,Fang-Yi Chang New J. Chem., 2006,30, 729-735